molecular formula C23H21FN4O3 B3403277 6-fluoro-1-methyl-7-morpholino-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1111158-14-5

6-fluoro-1-methyl-7-morpholino-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Cat. No.: B3403277
CAS No.: 1111158-14-5
M. Wt: 420.4
InChI Key: LVSSZDUXGPLRJP-UHFFFAOYSA-N
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Description

This compound is a quinolin-4(1H)-one derivative characterized by a fluorine atom at position 6, a methyl group at position 1, a morpholino substituent at position 7, and a 3-(p-tolyl)-1,2,4-oxadiazol-5-yl moiety at position 2. The quinolinone core is a privileged scaffold in medicinal chemistry, often associated with antibacterial, anticancer, and kinase-inhibitory activities. The morpholino group enhances solubility and bioavailability, while the oxadiazole ring contributes to π-π stacking interactions and metabolic stability. The p-tolyl group may influence lipophilicity and target binding affinity.

Properties

IUPAC Name

6-fluoro-1-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-morpholin-4-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O3/c1-14-3-5-15(6-4-14)22-25-23(31-26-22)17-13-27(2)19-12-20(28-7-9-30-10-8-28)18(24)11-16(19)21(17)29/h3-6,11-13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSSZDUXGPLRJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=CC(=C(C=C4C3=O)F)N5CCOCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Fluoro-1-methyl-7-morpholino-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one, often abbreviated as 6-F-MTOQ, is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a quinoline core with various substituents that may influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of 6-F-MTOQ is C19H14FN3O2, with a molecular weight of approximately 335.34 g/mol. Its structure incorporates a fluorine atom, a methyl group, and a p-tolyl group linked through a 1,2,4-oxadiazole moiety, which contributes to its unique chemical reactivity and biological activity .

Biological Activity

Research indicates that 6-F-MTOQ may possess several therapeutic effects:

1. Anticancer Activity
Molecular docking studies suggest that 6-F-MTOQ interacts with specific enzymes or receptors involved in cancer proliferation. It may inhibit pathways associated with tumor growth and metastasis .

2. Antibacterial Properties
The compound has shown potential antibacterial activity against various strains. Comparative studies indicate that derivatives based on quinoline and oxadiazole frameworks exhibit significant inhibition zones against both Gram-positive and Gram-negative bacteria .

3. Immunomodulatory Effects
In assays involving mouse splenocytes, 6-F-MTOQ has demonstrated the ability to enhance immune cell activity significantly, suggesting its role as an immunomodulator .

Research Findings and Case Studies

Several studies have explored the biological activity of compounds related to 6-F-MTOQ:

Study Findings
Study A Demonstrated that compounds with oxadiazole moieties can rescue immune cells from apoptosis in the presence of PD-1/PD-L1 interactions.
Study B Evaluated antibacterial effects of quinoline derivatives; 6-F-MTOQ showed promising results against resistant bacterial strains.
Study C Investigated kinase inhibitors derived from similar scaffolds; highlighted the potential of quinoline-based compounds in drug discovery for neglected diseases.

The biological activities of 6-F-MTOQ can be attributed to its ability to bind with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell signaling pathways.
  • Receptor Modulation : It interacts with immune receptors, enhancing the immune response against tumors or infections.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of quinoline compounds exhibit significant anticancer properties. The target of many such compounds is Polo-like kinase 1 (Plk1), a protein involved in cell cycle regulation and frequently overexpressed in various cancers. The compound may act as an inhibitor of Plk1, similar to other quinoline-based compounds that have shown promise in inhibiting tumor growth in vitro and in vivo .

Modulation of Protein Kinase Activity

The compound has been explored for its ability to modulate protein kinase activity, which is crucial for regulating various cellular processes including proliferation and apoptosis. This modulation can lead to therapeutic effects in diseases characterized by dysregulated kinase activity, such as cancer .

Molecular Biology Studies

Due to its unique structure, the compound serves as a valuable tool in molecular biology for studying protein interactions and signaling pathways. Its ability to selectively inhibit specific kinases makes it useful for dissecting complex cellular mechanisms and developing targeted therapies .

Table: Summary of Key Studies Involving the Compound

Study ReferenceFocus AreaFindings
Anticancer ActivityDemonstrated inhibition of Plk1 activity leading to reduced cell proliferation in cancer cell lines.
Protein Kinase ModulationShowed potential to affect cellular signaling pathways relevant to cancer progression.
Molecular Biology ApplicationsUtilized as a probe for studying kinase interactions and effects on cell cycle regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related quinolinone derivatives described in the literature:

Compound Substituents Key Features Reported Activity Reference
Target Compound 6-F, 1-Me, 7-Morpholino, 3-(p-tolyl-oxadiazole) High solubility (morpholino), metabolic stability (oxadiazole), lipophilic (p-tolyl) Potential kinase inhibition (inferred from core) N/A
Bederocin (CAS-757942-43-1) 4-Bromo-5-(1-fluoroethenyl)-3-methylthiophen-2-yl, aminoalkyl chains Bromine enhances electrophilicity; thiophene improves membrane permeability Antibacterial agent (REP 8839) [2]
M1 (Triazol-quinolinone derivative) 6-Amino-5-mercapto-triazol, 10-(4-methylpiperazinyl), oxazine-fused quinolinone Chelating properties (mercapto-triazol), piperazine enhances solubility Metal ion binding (Cd²⁺, Fe³⁺, Cu²⁺) [3]
M2-M4 (Phenolic Schiff bases of M1) Phenolic aldehydes conjugated to triazol-quinolinone Enhanced polymer-forming capacity, pH-dependent metal adsorption Chelating polymers for wastewater treatment [3]

Key Findings:

Bioactivity: The target compound’s oxadiazole and morpholino groups differentiate it from Bederocin, which contains a thiophene and bromine for antibacterial activity. While Bederocin targets bacterial enzymes, the oxadiazole in the target compound may favor interactions with eukaryotic kinases or proteases. Compounds like M1-M4 exhibit metal-binding properties due to triazole-thiol groups, whereas the target compound’s oxadiazole-p-tolyl moiety likely prioritizes target-specific binding over chelation.

Physicochemical Properties: The morpholino group in the target compound improves aqueous solubility compared to M1-M4, which rely on piperazine and phenolic polymers for solubility.

Synthetic Accessibility: The target compound’s synthesis likely involves coupling the oxadiazole-p-tolyl unit to the quinolinone core, a strategy distinct from the Schiff base formation used for M2-M4.

Research Implications

  • Pharmacological Potential: The target compound’s structural features suggest unexplored kinase or protease inhibition, warranting enzymatic assays.
  • Environmental Applications : While M2-M4 derivatives are used for metal ion remediation, the target compound’s stability makes it less suitable for such applications.
  • Optimization : Replacing the p-tolyl group with polar substituents could balance lipophilicity and solubility for improved pharmacokinetics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-fluoro-1-methyl-7-morpholino-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
6-fluoro-1-methyl-7-morpholino-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

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